3-((1-(3-(3,5-二甲基-1H-吡唑-4-基)丙酰基)吡咯烷-3-基)氧基)吡嗪-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

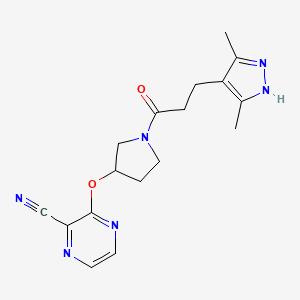

3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C17H20N6O2 and its molecular weight is 340.387. The purity is usually 95%.

BenchChem offers high-quality 3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

吡咯并吡嗪衍生物已显示出显著的抗菌特性。这些化合物对细菌、真菌和其他微生物表现出抑制作用。 特别是,吡咯并[1,2-a]吡嗪衍生物已显示出有效的抗菌和抗真菌活性 .

抗炎潜力

研究人员已经研究了吡咯并吡嗪衍生物的抗炎作用。 这些化合物可能调节炎症途径,使其成为治疗炎症疾病的潜在候选药物 .

抗病毒特性

某些吡咯并吡嗪衍生物表现出抗病毒活性。 虽然确切的机制尚未完全了解,但可以进一步探索它们在潜在抗病毒药物开发中的作用 .

抗氧化作用

吡咯并吡嗪衍生物因其抗氧化特性而受到研究。 这些化合物可能有助于保护细胞免受氧化应激并防止自由基造成的损害 .

抗肿瘤活性

一些吡咯并吡嗪衍生物显示出作为抗肿瘤剂的希望。 它们对癌细胞和肿瘤生长的抑制作用值得进一步研究 .

激酶抑制

5H-吡咯并[2,3-b]吡嗪衍生物已被发现表现出激酶抑制活性。 这些化合物可能在调节细胞信号通路中发挥作用,并可能对癌症治疗有影响 .

天然来源

吡咯并吡嗪衍生物已从各种天然来源中分离出来,包括植物、微生物、土壤和海洋生物。 探索这些自然资源可能产生新的生物活性化合物 .

构效关系 (SAR) 研究

尽管吡咯并吡嗪骨架很重要,但 SAR 研究有限。 研究化学结构和生物活性之间的关系将有助于药物化学研究人员设计和合成新的疾病治疗先导化合物 .

总之,吡咯并吡嗪骨架由于其多种生物活性,代表了药物发现研究的诱人平台。 研究人员应该继续探索其潜在应用并揭示其作用机制 .

作用机制

Target of Action

Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity .

Mode of Action

It is known that subtle structural variations on the phenyl moiety of similar compounds can tune biological properties toward antiviral or antitumoral activity . The antitumoral activity was due to inhibition of tubulin polymerization .

Biochemical Pathways

The inhibition of tubulin polymerization suggests that it may affect cell division and growth, which are critical processes in both viral replication and tumor growth .

Result of Action

Given its potential antiviral and antitumoral activity, it may lead to the inhibition of viral replication or tumor growth .

生物活性

The compound 3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex molecule that incorporates a pyrazole moiety known for its diverse biological activities. This article discusses the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down as follows:

- Pyrazole Moiety : The 3,5-dimethyl-1H-pyrazole component contributes to the compound's biological properties.

- Pyrrolidine and Carbonitrile Groups : These groups are essential for the interaction with biological targets.

The molecular formula of the compound is C16H22N4O, and its molecular weight is approximately 302.38 g/mol.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds derived from pyrazole have been tested against various cancer cell lines, demonstrating cytotoxic effects. A notable study evaluated a related pyrazole compound against liver and lung carcinoma cell lines, reporting an IC50 value of 5.35 μM, indicating potent activity compared to standard chemotherapeutics like Cisplatin (IC50 values of 3.78 μM and 6.39 μM for liver and lung cancer respectively) .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Pyrazole derivative | Liver carcinoma | 5.35 | |

| Pyrazole derivative | Lung carcinoma | 8.74 | |

| Cisplatin | Liver carcinoma | 3.78 | |

| Cisplatin | Lung carcinoma | 6.39 |

Antimicrobial Activity

Pyrazole compounds have also been evaluated for their antimicrobial properties. A review highlighted that various pyrazole derivatives possess broad-spectrum antimicrobial activities against bacteria and fungi, suggesting their potential use in treating infections .

The mechanisms through which pyrazole compounds exert their biological effects include:

- Inhibition of Enzymatic Activity : Many pyrazoles act as enzyme inhibitors, affecting pathways critical for cancer cell proliferation.

- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells, contributing to their anticancer efficacy.

- Antioxidant Properties : Some studies suggest that pyrazoles may exhibit antioxidant activity, helping to mitigate oxidative stress in cells.

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

- Cytotoxicity Assessment : A study synthesized various pyrazole derivatives and assessed their cytotoxicity using the MTT assay against different carcinoma cell lines, revealing promising results with specific compounds showing lower toxicity towards normal cells compared to standard treatments .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the pyrazole ring influence biological activity. For example, substituents on the pyrazole ring significantly affect potency against cancer cells .

属性

IUPAC Name |

3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-11-14(12(2)22-21-11)3-4-16(24)23-8-5-13(10-23)25-17-15(9-18)19-6-7-20-17/h6-7,13H,3-5,8,10H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIXXGQILWXROF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)OC3=NC=CN=C3C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。